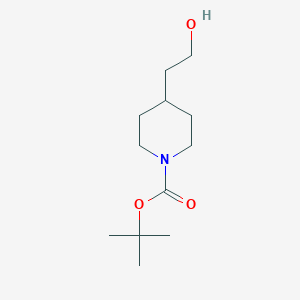

![molecular formula C11H18O B155468 Spiro[5.5]undecan-2-one CAS No. 1781-81-3](/img/structure/B155468.png)

Spiro[5.5]undecan-2-one

Overview

Description

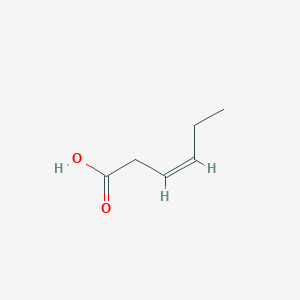

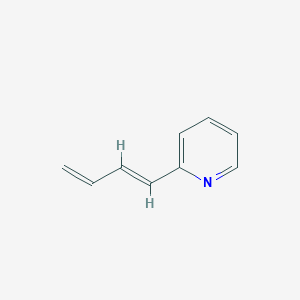

Spiro[5.5]undecan-2-one is a chemical compound with the molecular formula C11H18O and a molecular weight of 166.26002 g/mol . It contains a total of 31 bonds, including 13 non-H bonds, 1 multiple bond, 1 double bond, 2 six-membered rings, and 1 ketone (aliphatic) .

Synthesis Analysis

The synthesis of spiro[5.5]undecan-2-one derivatives with S and O containing heterocycles has been reported . These derivatives exhibit similar [bis (1,3-oxathiane) spiranes] or different (1,3-dioxane-1,3-dithiane spiranes) heterocycles in the spirane units .Molecular Structure Analysis

The molecular structure of spiro[5.5]undecan-2-one includes the arrangement of atoms and the chemical bonds that hold the atoms together . The 2D chemical structure image of spiro[5.5]undecan-2-one is also called a skeletal formula, which is the standard notation for organic molecules .Scientific Research Applications

Synthesis and Stereochemistry

Spiro[5.5]undecan-2-one derivatives have been synthesized with S and O containing heterocycles . These derivatives exhibit intriguing conformational and configurational aspects, and their stereochemistry has been extensively investigated . The flipping of the six-membered rings transforms the M enantiomer into the P one and vice versa .

METTL3 Inhibitors

1,4,9-Triazaspiro[5.5]undecan-2-one derivatives have been found to be potent and selective METTL3 inhibitors . METTL3 is part of the m6A regulation machinery, a key player in a variety of diseases including several types of cancer, type 2 diabetes, and viral infections .

Synthesis of Racemic β-Chamigrene

The commercially available ketone 6-methylhept-5-en-2-one was transformed by known simple procedures into 3,3-dimethyl-2-methylenecyclohexanone. This reacted with isoprene by a Diels-Alder reaction to give a spiro ketone . An olefination reaction on this compound gave the target molecule .

Conformational Equilibrium

Spiro[5.5]undecan-2-one exhibits a conformational equilibrium . The barrier of the process is not high enough for the discrimination and separation of the enantiomers of this compound .

Enantiomers of 3,9-disubstituted-spiro[5.5]undecane Derivatives

The 3,9-disubstituted-spiro[5.5]undecane derivatives show anancomeric structures . In these cases, the enantiomers, generated by the helix of the spirane skeleton, can be discriminated and isolated .

1,3-oxathiane Derivatives

The 1,3-oxathiane derivatives exhibit some peculiar stereochemistry aspects . The heterocycle is chiral and its flipping is an enantiomeric inversion .

Safety and Hazards

Spiro[5.5]undecan-2-one should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and protective equipment should be worn . In case of accidental release, measures should be taken to prevent the chemical from entering drains .

Mechanism of Action

Target of Action

Spiro[5.5]undecan-2-one is a complex organic compound with a unique structure

Mode of Action

The mode of action of Spiro[5The compound’s interaction with its targets and any resulting changes are subjects of ongoing research .

Pharmacokinetics

The pharmacokinetics of Spiro[5Its impact on bioavailability is also unknown .

Action Environment

The influence of environmental factors on Spiro[5It’s possible that factors such as temperature, pH, and the presence of other compounds could affect its action .

properties

IUPAC Name |

spiro[5.5]undecan-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O/c12-10-5-4-8-11(9-10)6-2-1-3-7-11/h1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEYUTRZPSFLEST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)CCCC(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90342188 | |

| Record name | Spiro[5.5]undecan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90342188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Spiro[5.5]undecan-2-one | |

CAS RN |

1781-81-3 | |

| Record name | Spiro[5.5]undecan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90342188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Spiro(5.5)undecan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the main focus of the research paper regarding Spiro[5.5]undecan-2-one?

A1: The research paper primarily investigates the reaction of Spiro[5.5]undecan-2-one with phenylhydrazines to synthesize spiro(cycloalkyl 1,n′)-1′,2′,3′,4′-tetrahydrocarbazoles through the Fischer indole synthesis. [] The paper focuses on the structural characterization of the isomeric product obtained from this reaction using proton nuclear magnetic resonance (pmr) spectroscopy. []

Q2: Why is the structural assignment of the isomeric product from Spiro[5.5]undecan-2-one important?

A2: Understanding the specific isomer formed in the reaction provides insights into the regioselectivity of the Fischer indole synthesis when using Spiro[5.5]undecan-2-one as a starting material. [] This information is crucial for predicting the outcomes of similar reactions and designing synthetic routes for specific spiro(cycloalkyl 1,n′)-1′,2′,3′,4′-tetrahydrocarbazole derivatives.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.